molecular formula C17H14N2OS B5178551 4-methyl-5-phenyl-N-(pyridin-4-yl)thiophene-2-carboxamide

4-methyl-5-phenyl-N-(pyridin-4-yl)thiophene-2-carboxamide

Cat. No.: B5178551
M. Wt: 294.4 g/mol
InChI Key: XJEMDDWBYJFBLR-UHFFFAOYSA-N
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Description

4-methyl-5-phenyl-N-(pyridin-4-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-methyl-5-phenyl-N-(pyridin-4-yl)thiophene-2-carboxamide involves several steps. One common method includes the use of Suzuki-Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation. The process typically involves the reaction of a boronic acid with a halogenated thiophene derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

For industrial production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity .

Chemical Reactions Analysis

4-methyl-5-phenyl-N-(pyridin-4-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Properties

IUPAC Name

4-methyl-5-phenyl-N-pyridin-4-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-12-11-15(17(20)19-14-7-9-18-10-8-14)21-16(12)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEMDDWBYJFBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC2=CC=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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